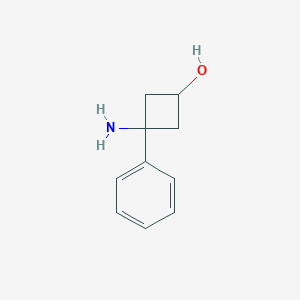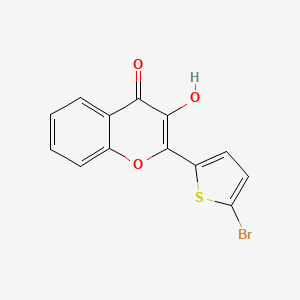
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is a chemical compound with a specific stereochemistry, indicated by the (2S) prefix This compound features a phenoxy group substituted with an acetamido group, a hydroxy group, and a methyl group on a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-acetamidophenol, which is then reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form the phenoxy intermediate.
Hydroxylation: The phenoxy intermediate undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.
Stereoselective Methylation:
Final Acidification: The final step involves acidification to obtain the target compound in its acid form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the acetamido group or convert the hydroxy group to a hydrogen atom.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of deacetylated or dehydroxylated products.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol: Shares the acetamido group but lacks the hydroxy and methyl groups.
2-Hydroxy-2-methylpropanoic acid: Lacks the phenoxy and acetamido groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the acetamido and hydroxy groups.
Uniqueness
(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
810684-36-7 |
|---|---|
Fórmula molecular |
C12H15NO5 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)13-9-3-5-10(6-4-9)18-7-12(2,17)11(15)16/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16)/t12-/m0/s1 |
Clave InChI |
HDDVNFHEJMRLMC-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)O)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)

![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)





![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)

![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
